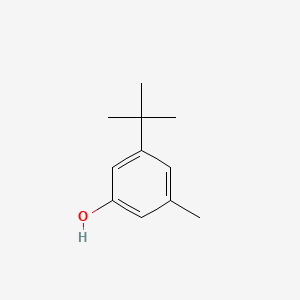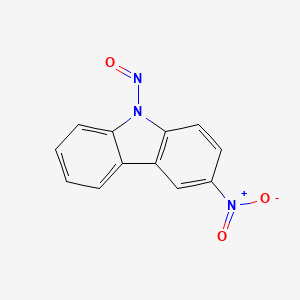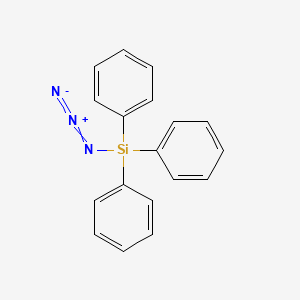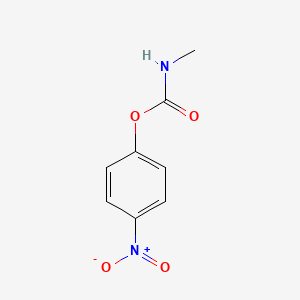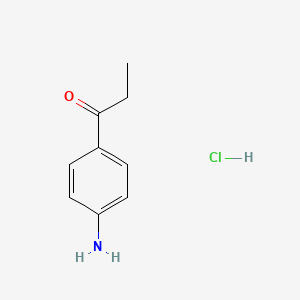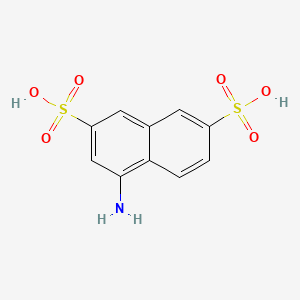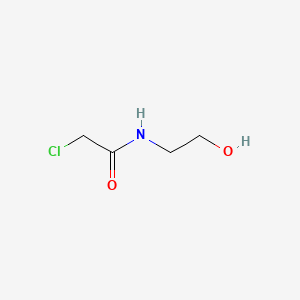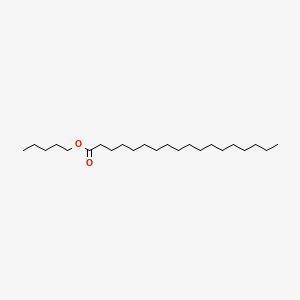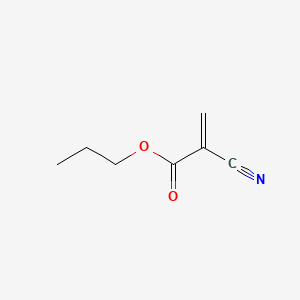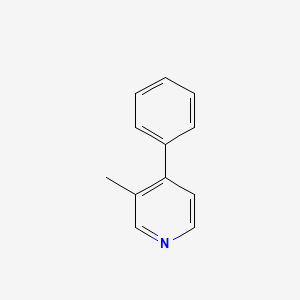
3-Methyl-4-phenylpyridine
Descripción general
Descripción
3-Methyl-4-phenylpyridine is a chemical compound with the molecular weight of 169.23 . It is also known as 4-Methyl-3-phenylpyridine . It is of interest as a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
Molecular Structure Analysis
The InChI code for 3-Methyl-4-phenylpyridine is1S/C12H11N/c1-10-7-8-13-9-12 (10)11-5-3-2-4-6-11/h2-9H,1H3 . The molecular structure of this compound can be represented by the SMILES string c2ccccc2/C1=C/CN (C)CC1 . Physical And Chemical Properties Analysis
3-Methyl-4-phenylpyridine is a liquid at room temperature . The compound is stored in a refrigerator .Aplicaciones Científicas De Investigación
Aromatic Substitution in Chemistry
- Reaction with Phenyllithium : Research by Abramovitch and Giam (1962) explored the reaction of phenyllithium with 3-alkylpyridines, including 3-methylpyridines, providing insights into aromatic substitution reactions and isomer ratios (Abramovitch & Giam, 1962).
Neurotoxicity and Parkinsonism Studies
- Selective Toxicity in Dopamine Neurons : Javitch et al. (1985) demonstrated that MPP+, a metabolite of MPTP, selectively targets dopamine neurons, leading to their destruction. This finding is crucial for understanding the neuropathological aspects of Parkinson's disease (Javitch, D'Amato, Strittmatter, & Snyder, 1985).
Synthesis and Structural Analysis
- Synthesis of Neurotropic Compounds : Palamarchuk et al. (2021) researched the synthesis of compounds derived from 3-methyl-4-phenylpyridine for potential neurotropic activities, highlighting its role in developing new pharmacological agents (Palamarchuk, Shulgau, Kharitonova, & Kulakov, 2021).
Medicinal Chemistry and Drug Development
- Antitumor Agents : Agrawal et al. (1975) synthesized derivatives of phenylpyridine, including 4-phenylpyridine, for antineoplastic activity, showcasing its potential in cancer research (Agrawal, Booth, DeNuzzo, & Sartorelli, 1975).
Molecular and Biological Studies
- Mitochondrial NADH Oxidation Inhibition : Nicklas, Vyas, and Heikkila (1985) investigated how MPP+ inhibits NADH-linked oxidation in brain mitochondria, contributing to understanding the molecular mechanisms of neurotoxicity (Nicklas, Vyas, & Heikkila, 1985).
Mecanismo De Acción
3-Methyl-4-phenylpyridine is a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain . MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, leading to cell death and causing the buildup of free radicals .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUHSRAKAFYVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344586 | |
| Record name | 3-Methyl-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-phenylpyridine | |
CAS RN |
2052-92-8 | |
| Record name | 3-Methyl-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



